N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features both chloro and fluoro substituents, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and spirocyclic ketones. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of chloro and fluoro groups via nucleophilic substitution reactions.
Cyclization: Formation of the spirocyclic structure through cyclization reactions, often under acidic or basic conditions.
Amidation: Formation of the acetamide group through amidation reactions, typically using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amines or alcohols.
Substitution: The chloro and fluoro groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The spirocyclic structure could allow for unique interactions with molecular targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide
- N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide
Uniqueness
The presence of both chloro and fluoro substituents in N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide can impart unique chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C21H18ClF2N3O2 |
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Molecular Weight |
417.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide |
InChI |
InChI=1S/C21H18ClF2N3O2/c22-16-11-15(7-8-17(16)24)25-18(28)12-27-20(29)19(13-3-5-14(23)6-4-13)26-21(27)9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,25,28) |
InChI Key |
DMSFWSHKFRSGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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